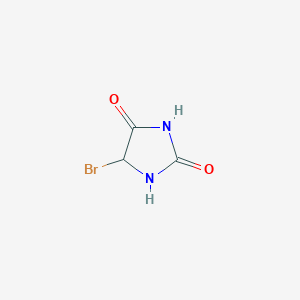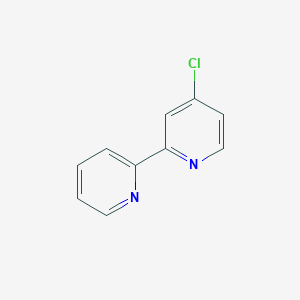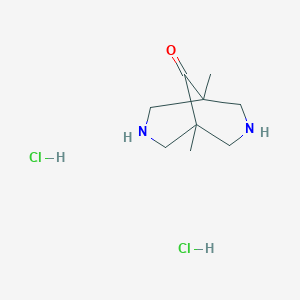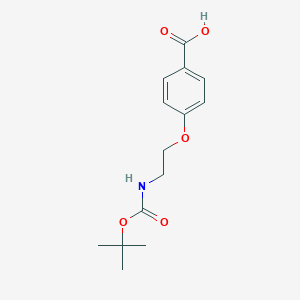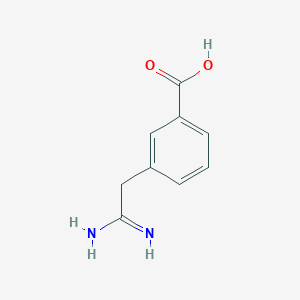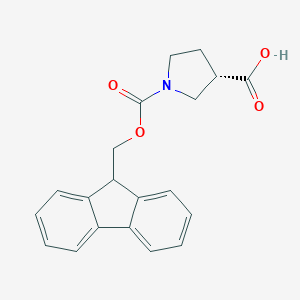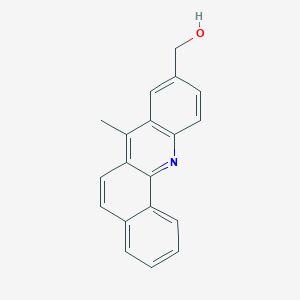
2-But-3-ynyl-2-ethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-But-3-ynyl-2-ethyl-1,3-dioxolane is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the dioxolane family, which is known for its unique properties and potential uses in a range of fields.
Mécanisme D'action
The mechanism of action of 2-But-3-ynyl-2-ethyl-1,3-dioxolane is not fully understood, but it is believed to act as a reactive intermediate in a range of chemical reactions. This compound has been shown to react with a variety of nucleophiles, including water, alcohols, and amines.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-But-3-ynyl-2-ethyl-1,3-dioxolane are not well understood, but it is believed to have potential applications in the development of new drugs and therapies. This compound has been shown to have antimicrobial properties, and may have potential applications in the treatment of infections caused by a range of pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-But-3-ynyl-2-ethyl-1,3-dioxolane in lab experiments is its potential for use as a precursor for the synthesis of other compounds. This compound is also relatively easy to synthesize, and can be produced in large quantities. However, one limitation of using this compound in lab experiments is its potential for toxicity, which may limit its use in certain applications.
Orientations Futures
There are numerous future directions for research on 2-But-3-ynyl-2-ethyl-1,3-dioxolane. One potential area of research is the development of new drugs and therapies based on this compound. Another area of research is the synthesis of new compounds using 2-But-3-ynyl-2-ethyl-1,3-dioxolane as a precursor. Additionally, future research may focus on the potential applications of this compound in a range of fields, including materials science and environmental science.
Méthodes De Synthèse
The synthesis of 2-But-3-ynyl-2-ethyl-1,3-dioxolane involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to form the final compound.
Applications De Recherche Scientifique
2-But-3-ynyl-2-ethyl-1,3-dioxolane has been the subject of numerous scientific studies due to its potential applications in a range of fields. This compound has been studied for its potential use as a precursor for the synthesis of other compounds, as well as its potential use in the development of new drugs and therapies.
Propriétés
Numéro CAS |
166907-61-5 |
|---|---|
Nom du produit |
2-But-3-ynyl-2-ethyl-1,3-dioxolane |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-but-3-ynyl-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-9(4-2)10-7-8-11-9/h1H,4-8H2,2H3 |
Clé InChI |
WVAVAZFRBUFSEQ-UHFFFAOYSA-N |
SMILES |
CCC1(OCCO1)CCC#C |
SMILES canonique |
CCC1(OCCO1)CCC#C |
Synonymes |
1,3-Dioxolane, 2-(3-butynyl)-2-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



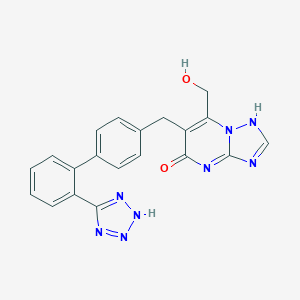
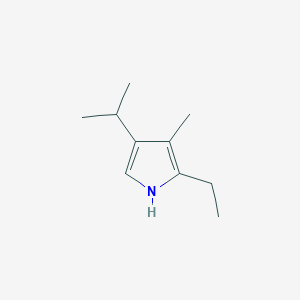
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
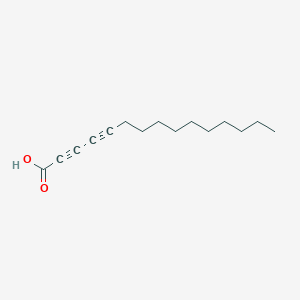
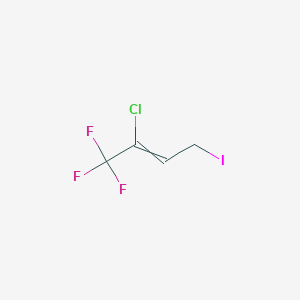
![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
